8-Chloromethylfluoranthene
Overview
Description
Scientific Research Applications
Antimicrobial Efficacy : Chlorhexidine digluconate can enhance the antimicrobial efficacy of eucalyptus oil and its main component, 1,8-cineole, against planktonic and biofilm microorganisms, offering enhanced disinfection and antiseptic properties (Hendry, Worthington, Conway, & Lambert, 2009).
Organic Semiconductors : Sulfur-hetero benzo[k]fluoranthene derivatives show promise for organic field-effect transistors due to their high mobility and high current on/off ratio (Yan, Zhou, Ni, Ma, Wang, Pei, & Cao, 2008).
Pharmaceutical Chemistry : 8-chloroberberine is a reactive intermediate that can be converted into various derivatives and adenine compounds through chemical reactions (Moniot, Kravetz, Abd el Rahman, & Shamma, 1979).
Environmental Impact : Heavy traffic roads significantly increase chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in PM2.5, with 8-ClFluor and 7-ClBaA acting as indicators of vehicle exhaust (Oishi, Imai, Ikemori, & Ohura, 2019).
Mutagenesis Research : The reactivity of parent halomethylfluoranthene is not a critical factor in the mechanism of mutagenesis, suggesting intercalation may be a critical step in this process (Ball & Young, 1991).
Antibacterial Properties : New 8-nitrofluoroquinolone derivatives exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria, with more lipophilic groups enhancing activity against gram-positive strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Safety and Hazards
Properties
IUPAC Name |
8-(chloromethyl)fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZKMSWUXZHLJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145812 | |
Record name | Fluoranthene, 8-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103393-72-2 | |
Record name | Fluoranthene, 8-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 8-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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